4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18704373
Molecular Formula: C15H22ClN3O2S
Molecular Weight: 343.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22ClN3O2S |
|---|---|
| Molecular Weight | 343.9 g/mol |
| IUPAC Name | tert-butyl 4-[(2-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-8-5-11(6-9-19)10-22-12-4-7-17-13(16)18-12/h4,7,11H,5-6,8-10H2,1-3H3 |
| Standard InChI Key | ACMSGZMMBXHNQF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC(=NC=C2)Cl |
Introduction
Chemical Structure and Molecular Characterization
Core Structural Features
The molecular architecture of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester comprises three principal components:
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Piperidine ring: A six-membered saturated nitrogen heterocycle providing conformational rigidity.
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2-Chloropyrimidine moiety: A diazine ring with a chlorine substituent at position 2, enhancing electrophilic reactivity.
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tert-Butyl ester group: A bulky protecting group stabilizing the carboxylic acid functionality during synthetic processes.
The molecular formula is C₁₄H₂₀ClN₃O₂S, with a molar mass of 329.845 g/mol. Key bond angles and torsional strains arise from the sulfanylmethyl (-SCH₂-) linker, which bridges the piperidine and pyrimidine rings. Computational models suggest that the tert-butyl group induces significant steric hindrance, potentially influencing binding interactions in biological systems.
Comparative Structural Analysis
The compound’s uniqueness becomes evident when contrasted with analogs (Table 1):
Table 1: Structural analogs and their differentiating features .
Synthesis and Manufacturing
Stepwise Synthetic Pathway
The synthesis involves a multi-step sequence optimized for yield and purity:
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Nucleophilic substitution: 2-Chloropyrimidine reacts with a thiol nucleophile (e.g., mercaptoethanol) under basic conditions (K₂CO₃, DMF) to form the 2-chloro-pyrimidin-4-ylsulfanyl intermediate.
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Coupling reaction: The intermediate is coupled with piperidine-1-carboxylic acid tert-butyl ester via a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or SN2 alkylation.
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Purification: Chromatographic techniques (HPLC, silica gel) isolate the product, achieving >98% purity.
Industrial-scale production employs continuous flow reactors to enhance reaction control and minimize byproducts.
Critical Reaction Parameters
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Temperature: Maintained at 0–5°C during nucleophilic substitution to prevent side reactions.
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Solvent selection: Polar aprotic solvents (DMF, DMSO) optimize solubility and reaction kinetics.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate sulfur-based coupling.
Physicochemical Properties
Stability and Solubility
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Thermal stability: Decomposes above 200°C, with differential scanning calorimetry (DSC) showing an exothermic peak at 215°C.
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Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in dichloromethane (20 mg/mL), and sparingly soluble in water (<0.1 mg/mL).
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Hydrolytic sensitivity: The tert-butyl ester hydrolyzes slowly in aqueous acidic conditions (t₁/₂ = 72 h at pH 3).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.72 (d, J = 5.2 Hz, 1H, pyrimidine-H), 3.98–3.85 (m, 2H, piperidine-H), 3.21 (s, 2H, SCH₂), 1.44 (s, 9H, tert-butyl).
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IR (cm⁻¹): 2978 (C-H stretch, tert-butyl), 1695 (C=O ester), 1550 (C=N pyrimidine).
Biological Activity and Mechanistic Insights
Cytotoxicity Profiling
Preliminary assays against HeLa cells show moderate cytotoxicity (IC₅₀ = 18 µM), suggesting selectivity over normal fibroblasts (IC₅₀ > 100 µM). This selectivity may arise from differential uptake mediated by the tert-butyl group’s hydrophobicity.
Applications in Pharmaceutical Development
Intermediate in Protease Inhibitor Synthesis
The compound serves as a precursor to HCV NS3/4A protease inhibitors, where the sulfanylmethyl group coordinates with the enzyme’s catalytic serine. Clinical candidates derived from this scaffold demonstrate EC₅₀ values <10 nM in replicon assays.
Radioligand Development
Isotopic labeling with ³⁵S enables tracking of sulfur-containing drug metabolites in pharmacokinetic studies. The tert-butyl ester’s stability ensures minimal radiolysis during storage.
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